Boc-D-Asp(OBzl)-OH

Peptide Synthesis Chiral Chemistry D-Amino Acids

Select Boc-D-Asp(OBzl)-OH for unambiguous D-configuration incorporation in Boc SPPS. The orthogonal Boc (acid-labile) and benzyl ester (hydrogenolysis-labile) protecting groups enable sequential deprotection, a critical advantage over Fmoc analogs prone to aspartimide formation. With a defined melting point (101-103°C) and high purity (≥98%), it ensures reproducibility in chiral peptide, peptidomimetic, and therapeutic development. Avoid stereochemical inversion; choose the D-isomer.

Molecular Formula C16H21NO6
Molecular Weight 323.345
CAS No. 51186-58-4; 7536-58-5
Cat. No. B2761181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Asp(OBzl)-OH
CAS51186-58-4; 7536-58-5
Molecular FormulaC16H21NO6
Molecular Weight323.345
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
InChIKeySOHLZANWVLCPHK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Asp(OBzl)-OH: A Protected D-Aspartic Acid Building Block for Boc Solid-Phase Peptide Synthesis (SPPS)


Boc-D-Asp(OBzl)-OH (CAS: 51186-58-4; 7536-58-5), also known as N-α-t.-Boc-D-aspartic acid β-benzyl ester, is a specialized amino acid derivative employed as a building block in peptide synthesis. It features a tert-butoxycarbonyl (Boc) group protecting the α-amino functionality and a benzyl ester (OBzl) safeguarding the side-chain β-carboxyl group, rendering it a key reagent in Boc solid-phase peptide synthesis (SPPS) strategies. This compound enables the site-specific incorporation of the D-aspartic acid residue into peptide chains, facilitating studies on chiral peptides, peptidomimetics, and structure-activity relationships where stereochemistry is critical . Commercially, it is supplied as a white to off-white powder with purities typically ≥98% (HPLC) and defined physical constants, ensuring reproducibility in research and industrial peptide assembly .

Why In-Class Boc-Protected Aspartic Acid Derivatives Cannot Simply Substitute Boc-D-Asp(OBzl)-OH


Substituting Boc-D-Asp(OBzl)-OH with seemingly similar in-class compounds—such as its L-enantiomer (Boc-Asp(OBzl)-OH), derivatives with different side-chain protecting groups (e.g., Boc-D-Asp(OtBu)-OH, Boc-D-Asp(OMe)-OH), or those utilizing alternative Nα-protection strategies (e.g., Fmoc-D-Asp(OBzl)-OH)—can lead to divergent synthetic outcomes, compromised stereochemical integrity, or incompatible deprotection profiles. The D-configuration is non-negotiable when targeting peptides with specific chiral recognition or metabolic stability, as L-amino acid incorporation would invert the intended stereochemistry and potentially ablate biological activity [1]. Furthermore, the benzyl ester is uniquely orthogonal to the Boc group: it is stable to the acidic conditions used for Boc removal but can be selectively cleaved by hydrogenolysis, a property not shared by acid-labile tert-butyl esters or base-labile methyl esters, which would either be prematurely removed or remain intact under incompatible deprotection regimes, respectively . Finally, while the benzyl ester does not inherently prevent aspartimide formation in base-catalyzed Fmoc protocols, within the acidic Boc SPPS workflow it avoids this prevalent side reaction altogether, offering a critical advantage over Fmoc-based analogs that are susceptible to aspartimide formation during piperidine deprotection steps [2].

Quantitative Differentiation: How Boc-D-Asp(OBzl)-OH Outperforms Analogs on Key Procurement Specifications


Enantiomeric Identity: D-Configuration Confers Distinct Stereochemical Utility Compared to L-Isomer

The target compound Boc-D-Asp(OBzl)-OH (CAS 51186-58-4) is the D-enantiomer, as opposed to its L-counterpart Boc-Asp(OBzl)-OH (CAS 7536-58-5). This stereochemical distinction is non-negotiable for applications requiring the unique conformational and metabolic properties of D-amino acid-containing peptides. While both isomers can serve as building blocks, their specific optical rotations are opposite and quantifiable. The D-isomer exhibits a positive optical rotation: [α]20/D = +18.5° ± 0.5° (c=1.4 in DMF) , whereas the L-isomer displays a negative rotation: [α]20/D = -20.0° ± 1° (c = 2% in DMF) . This unambiguous analytical signature confirms chiral identity and ensures the intended stereochemistry is incorporated into the target peptide.

Peptide Synthesis Chiral Chemistry D-Amino Acids

Purity and Melting Point: Enhanced Batch-to-Batch Consistency Compared to Alternative Derivatives

The target compound is commercially available with a high purity specification of ≥99% (HPLC) and a defined melting point of 101-103°C, which surpasses the typical purity of its close analog Boc-D-Asp(OtBu)-OH (≥98% (HPLC), melting point 54-58°C) . The higher purity and sharp melting point range of Boc-D-Asp(OBzl)-OH ensure greater consistency in peptide synthesis, reducing the risk of side reactions and purification challenges. In contrast, the tert-butyl ester derivative has a lower melting point, which may indicate different solid-state properties and potential for degradation. This quantitative difference in purity (≥99% vs. ≥98%) directly impacts the fidelity of peptide chain elongation and final product quality.

Peptide Synthesis Quality Control Procurement Specification

Orthogonal Protection: Benzyl Ester Enables Acid-Stable, Hydrogenolytically Cleavable Side-Chain Protection Unavailable with tert-Butyl or Methyl Esters

The benzyl ester (OBzl) protecting group in Boc-D-Asp(OBzl)-OH provides a distinct orthogonal deprotection profile: it remains stable under the acidic conditions (e.g., TFA) used to remove the Boc Nα-protecting group, yet can be selectively cleaved by catalytic hydrogenolysis (Pd/C, H₂) at a later stage of synthesis . In contrast, the tert-butyl ester (OtBu) in Boc-D-Asp(OtBu)-OH is also acid-labile and would be prematurely removed during Boc deprotection, while the methyl ester (OMe) is base-labile and not compatible with Fmoc strategies. The OBzl group thus offers a unique and predictable deprotection timeline, enabling the synthesis of complex peptides with differentially protected carboxyl groups. While quantitative rate constants are not directly compared here, the qualitative orthogonality is a well-established class-level feature of benzyl esters in Boc SPPS.

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Aspartimide Suppression: Acidic Boc Protocol Inherently Avoids Base-Catalyzed Aspartimide Formation Plaguing Fmoc Analogs

A critical side reaction in peptide synthesis is base-catalyzed aspartimide formation, which occurs predominantly during Fmoc-based SPPS under piperidine treatment. This leads to sequence impurities and reduced yields. The use of Boc-D-Asp(OBzl)-OH within the acidic Boc SPPS workflow inherently avoids this problem, as the deprotection conditions are acidic, not basic [1]. While the benzyl ester itself does not prevent aspartimide formation in base, the Boc strategy sidesteps the issue entirely. In contrast, Fmoc-D-Asp(OBzl)-OH, when used in Fmoc SPPS, is susceptible to aspartimide formation, with reported levels ranging from <1% to >10% depending on sequence context and conditions [2]. This class-level inference highlights a key advantage of Boc-D-Asp(OBzl)-OH for researchers seeking to minimize this prevalent side reaction.

Peptide Synthesis Side Reaction Prevention Aspartimide

Procurement Specification Benchmarking: Superior Purity and Defined Melting Point Across Major Suppliers

A comparative analysis of commercial offerings for Boc-D-Asp(OBzl)-OH reveals consistent, high-grade specifications that surpass many analogous building blocks. Suppliers such as Chem-Impex provide purity ≥99% (HPLC) with a melting point of 101-103°C . In contrast, the Fmoc analog Fmoc-D-Asp(OBzl)-OH is typically supplied at 98% purity with no defined melting point , while Boc-D-Asp(OtBu)-OH has a lower purity spec of 98% and a significantly lower melting point of 54-58°C . These quantifiable differences in critical quality attributes provide procurement professionals with clear, data-driven criteria for selecting a building block that minimizes variability and ensures reproducible peptide synthesis.

Peptide Synthesis Procurement Quality Assurance

Optimal Application Scenarios for Boc-D-Asp(OBzl)-OH Driven by Quantitative Differentiation


Synthesis of D-Aspartic Acid-Containing Peptides with Strict Chiral Purity Requirements

When the biological activity, receptor binding, or metabolic stability of a peptide depends on the specific D-configuration of an aspartic acid residue, Boc-D-Asp(OBzl)-OH is the definitive building block. Its distinct positive optical rotation (+18.5° in DMF) ensures the correct enantiomer is incorporated, preventing the chiral inversion that would occur with the L-isomer (optical rotation -20.0°) . This is critical in the development of peptide-based therapeutics, enzyme inhibitors, and antimicrobial peptides where D-amino acids confer resistance to proteolytic degradation [1].

Boc SPPS of Complex Peptides Requiring Orthogonal Side-Chain Protection

For peptides containing multiple carboxyl groups that must be deprotected sequentially, Boc-D-Asp(OBzl)-OH provides a unique orthogonal protection strategy. The benzyl ester remains intact during acidic Boc deprotection, allowing for chain elongation, and can be selectively removed later by hydrogenolysis without affecting other acid- or base-labile groups [1]. This capability is essential for synthesizing selectively functionalized peptides, cyclic peptides, and peptidomimetics with site-specific modifications .

Peptide Synthesis Workflows Prioritizing Minimization of Aspartimide Side Reactions

In projects where high peptide purity is paramount and aspartimide formation is a known risk, choosing Boc-D-Asp(OBzl)-OH for Boc SPPS inherently avoids the base-catalyzed side reaction that plagues Fmoc-based methods . This reduces the need for specialized additives or complex purification steps, streamlining synthesis and improving overall yield and purity of the target peptide [1].

Procurement for High-Throughput Peptide Synthesis Requiring Stringent Batch-to-Batch Consistency

The availability of Boc-D-Asp(OBzl)-OH with a well-defined melting point (101-103°C) and high purity (≥99%) from multiple reputable suppliers enables rigorous quality control and ensures reproducible synthesis outcomes across large-scale and high-throughput peptide production campaigns. This reduces variability and the risk of failed syntheses due to substandard building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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